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Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylphenol

Cat. No.: B087620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for validating the chemical

structure of 4-iodo-2,6-dimethylphenol against its precursor and a halogenated analog.

Detailed experimental protocols and data summaries are presented to aid in the unambiguous

identification and characterization of this compound.

Structural Confirmation and Comparative Analysis
The structure of 4-iodo-2,6-dimethylphenol is confirmed through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By comparing the obtained spectra

with those of structurally related compounds, such as the starting material 2,6-dimethylphenol

and the analogous 4-chloro-2,6-dimethylphenol, a confident structural assignment can be

made.

The primary distinguishing features in the spectra of 4-iodo-2,6-dimethylphenol arise from the

presence of the iodine atom at the para position of the phenol ring. This substitution influences

the electronic environment of the aromatic protons and the overall vibrational modes of the

molecule, leading to characteristic shifts and patterns in the respective spectra.
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The following table summarizes key physicochemical and spectroscopic data for 4-iodo-2,6-
dimethylphenol and its comparative compounds. This data is essential for confirming the

identity and purity of the synthesized compound.

Property
4-iodo-2,6-
dimethylphenol

2,6-dimethylphenol
4-chloro-2,6-
dimethylphenol

Molecular Formula C8H9IO[1] C8H10O[2] C8H9ClO[3]

Molecular Weight 248.06 g/mol [4] 122.16 g/mol [2] 156.61 g/mol [3]

CAS Number 10570-67-9[5] 576-26-1[2] 1123-63-3[3]

¹H NMR (Aromatic) ~7.3 ppm (s, 2H) ~6.7-7.0 ppm (m, 3H) ~7.1 ppm (s, 2H)

¹H NMR (Methyl) ~2.2 ppm (s, 6H) ~2.2 ppm (s, 6H) ~2.2 ppm (s, 6H)

¹H NMR (Hydroxyl) ~5.0 ppm (s, 1H) ~4.5 ppm (s, 1H) ~5.3 ppm (s, 1H)

Key IR Peaks (cm⁻¹)

~3400 (O-H), ~2950

(C-H), ~1470 (C=C),

~850 (C-I)

~3400 (O-H), ~2950

(C-H), ~1480 (C=C)

~3400 (O-H), ~2950

(C-H), ~1470 (C=C),

~860 (C-Cl)

Mass Spectrum (m/z) M⁺ at 248 M⁺ at 122
M⁺ at 156, 158

(isotope pattern)

Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃

or DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-32.

Spectral Width: 0-12 ppm.

Relaxation Delay: 1-2 seconds.

Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0-220 ppm.

Relaxation Delay: 2 seconds.

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly on the ATR crystal.

Apply pressure using the anvil to ensure good contact.

Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean ATR crystal should be collected prior to

sample analysis.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

EI-MS: Introduce a small amount of the sample directly into the ion source, often via a direct

insertion probe or after separation by Gas Chromatography (GC).

ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low

concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or after

Liquid Chromatography (LC) separation.

Data Acquisition (EI-MS):

Ionization Energy: 70 eV.

Mass Range: m/z 50-500.

Scan Speed: 1 scan/second.

Visualizing Structural Relationships and Validation
Workflow
The following diagrams illustrate the chemical structures of the compared molecules and the

logical workflow for validating the structure of 4-iodo-2,6-dimethylphenol.
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Chemical Structures

2,6-dimethylphenol
C8H10O

4-iodo-2,6-dimethylphenol
C8H9IO

Iodination

4-chloro-2,6-dimethylphenol
C8H9ClO

Chlorination

Click to download full resolution via product page

Caption: Chemical structures of 4-iodo-2,6-dimethylphenol and related compounds.
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Caption: Workflow for the structural validation of 4-iodo-2,6-dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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